4-(Pyridin-4-yl)butan-1-amine dihydrochloride
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Overview
Description
4-(Pyridin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2 and a molecular weight of 223.14 g/mol . It is a derivative of butanamine, featuring a pyridine ring attached to the butanamine chain. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine . The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the butanamine chain.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
4-(Pyridin-4-yl)butan-1-amine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the pyridine ring, which can participate in hydrogen bonding and π-π interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-yl)butan-1-amine dihydrochloride
- 4-(Pyridin-2-yl)butan-1-amine dihydrochloride
- 4-(Pyrimidin-4-yl)butan-1-amine dihydrochloride
Uniqueness
4-(Pyridin-4-yl)butan-1-amine dihydrochloride is unique due to the position of the pyridine ring, which influences its chemical reactivity and binding properties. Compared to its isomers, this compound exhibits distinct behavior in chemical reactions and biological interactions, making it valuable for specific research applications .
Properties
IUPAC Name |
4-pyridin-4-ylbutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-6-2-1-3-9-4-7-11-8-5-9;;/h4-5,7-8H,1-3,6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEETXODPTWDLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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